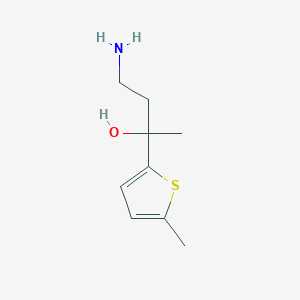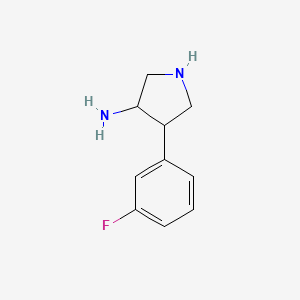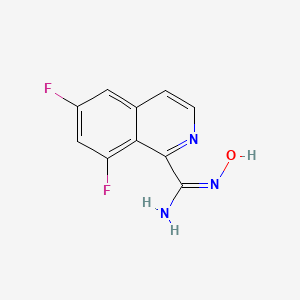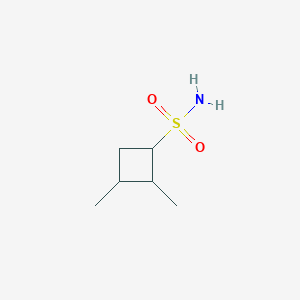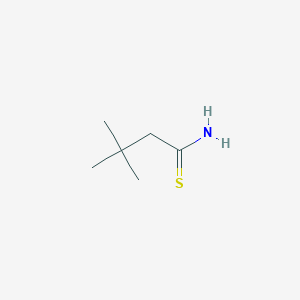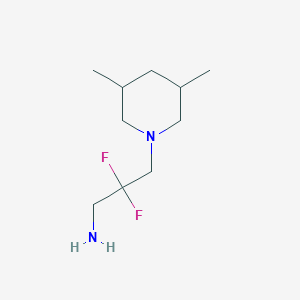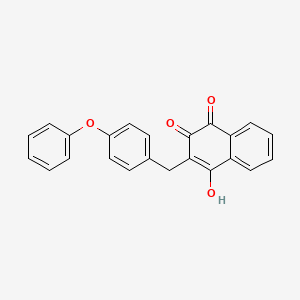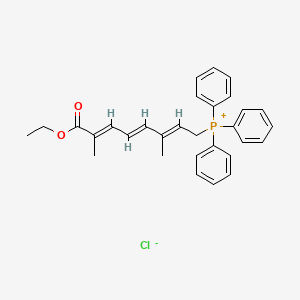
3-(Trifluoromethoxy)isoquinolin-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Trifluoromethoxy)isoquinolin-1-amine is a chemical compound that features a trifluoromethoxy group attached to an isoquinoline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the use of trifluoromethylation reagents to introduce the trifluoromethoxy group onto a pre-formed isoquinoline scaffold . The reaction conditions often require the presence of a catalyst and a suitable solvent to facilitate the reaction.
Industrial Production Methods
Industrial production methods for 3-(Trifluoromethoxy)isoquinolin-1-amine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to achieve the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Trifluoromethoxy)isoquinolin-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized isoquinoline derivatives .
Applications De Recherche Scientifique
3-(Trifluoromethoxy)isoquinolin-1-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: The compound is used in the development of advanced materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-(Trifluoromethoxy)isoquinolin-1-amine involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 3-(Trifluoromethoxy)isoquinolin-1-amine include other trifluoromethoxy-substituted isoquinolines and related heterocyclic compounds such as:
- 3-Aminoisoquinoline
- 1-Chloroisoquinoline
- 1-Aminoisoquinoline
Uniqueness
What sets this compound apart from these similar compounds is the presence of the trifluoromethoxy group, which imparts unique electronic and steric properties. This makes the compound particularly valuable in the design of molecules with enhanced stability, bioavailability, and specificity for their biological targets .
Propriétés
Formule moléculaire |
C10H7F3N2O |
|---|---|
Poids moléculaire |
228.17 g/mol |
Nom IUPAC |
3-(trifluoromethoxy)isoquinolin-1-amine |
InChI |
InChI=1S/C10H7F3N2O/c11-10(12,13)16-8-5-6-3-1-2-4-7(6)9(14)15-8/h1-5H,(H2,14,15) |
Clé InChI |
MJESEYNNSWHCMS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C(N=C2N)OC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


methanol](/img/structure/B13157848.png)



